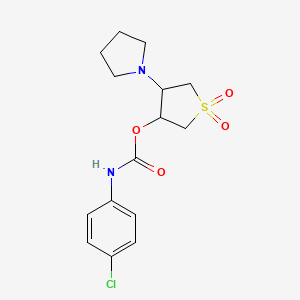![molecular formula C28H30N2O5 B4298549 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298549.png)
1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer. GSK690693 has shown promise as a potential therapeutic agent for the treatment of cancer, as well as other diseases characterized by aberrant AKT signaling.
Mechanism of Action
1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one exerts its anti-cancer effects by inhibiting the activity of AKT, which is a downstream effector of the PI3K signaling pathway. AKT promotes cell survival and proliferation by phosphorylating a variety of downstream targets, including the pro-apoptotic protein BAD. Inhibition of AKT by 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one leads to increased apoptosis and decreased cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has also been investigated for its potential to treat other diseases characterized by dysregulated AKT signaling, such as diabetes and cardiovascular disease. 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to improve insulin sensitivity in preclinical models of diabetes, and to reduce atherosclerosis in preclinical models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one as a research tool is its specificity for AKT, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is its relatively low potency, which may limit its utility in certain experimental settings.
Future Directions
There are several potential future directions for the development and use of 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one. One area of interest is the identification of biomarkers that can predict response to 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, which could help to guide patient selection in clinical trials. Another area of interest is the development of more potent and selective AKT inhibitors, which could improve the efficacy of this class of drugs. Finally, 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one could be investigated for its potential to treat other diseases beyond cancer, such as neurodegenerative disorders and autoimmune diseases.
Scientific Research Applications
1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively studied in preclinical models of cancer, and has shown efficacy against a variety of tumor types, including breast, lung, and prostate cancer. In addition to its anti-tumor effects, 1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has also been investigated for its potential to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
7-nitro-5-nonyl-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-2-3-4-5-6-7-13-18-29-23-16-11-12-17-25(23)35-26-20-22(34-21-14-9-8-10-15-21)19-24(30(32)33)27(26)28(29)31/h8-12,14-17,19-20H,2-7,13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCVTLNBPJZQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2OC3=CC(=CC(=C3C1=O)[N+](=O)[O-])OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4298466.png)
![6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B4298467.png)
![2-[4-(2,6-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298468.png)
![6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4298476.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298490.png)
![2-[4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298496.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298499.png)

![1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298507.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298511.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298526.png)
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4298543.png)
![1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4298554.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)